![molecular formula C8H7Cl2NO3 B14504389 Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate CAS No. 62850-65-1](/img/structure/B14504389.png)
Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate is an organic compound with the molecular formula C8H7Cl2NO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate typically involves the reaction of 2,6-dichloropyridine with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are used for hydrolysis.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the pyridine ring.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-chloropyridin-3-yl)acetate
- Methyl 2-(2,6-dichloropyridin-4-yl)acetate
Uniqueness
Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
62850-65-1 |
|---|---|
Molecular Formula |
C8H7Cl2NO3 |
Molecular Weight |
236.05 g/mol |
IUPAC Name |
methyl 2-(2,6-dichloropyridin-3-yl)oxyacetate |
InChI |
InChI=1S/C8H7Cl2NO3/c1-13-7(12)4-14-5-2-3-6(9)11-8(5)10/h2-3H,4H2,1H3 |
InChI Key |
QXLOBEPFMGWABB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=C(N=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid](/img/structure/B14504306.png)

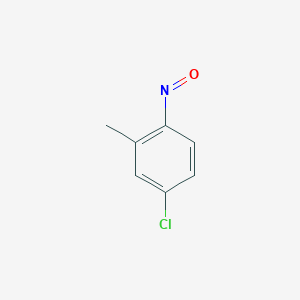

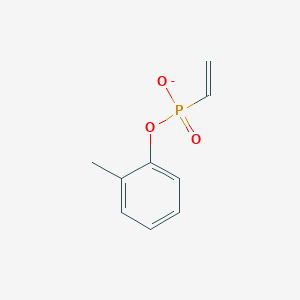

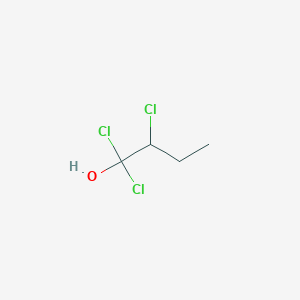
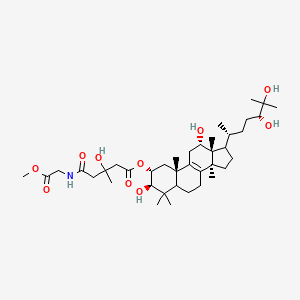

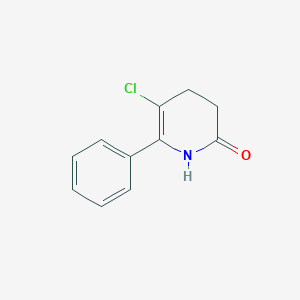
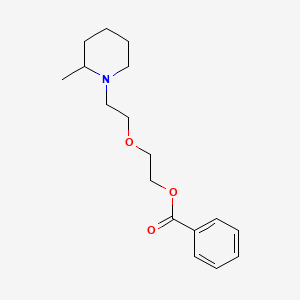
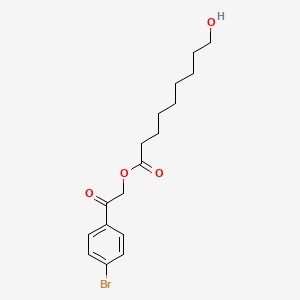
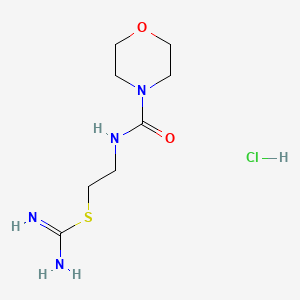
![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetic acid](/img/structure/B14504409.png)
